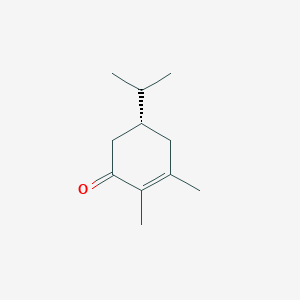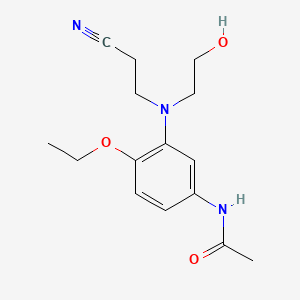
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes a cyanoethyl group, a hydroxyethyl group, and an ethoxyphenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- involves several steps. One common method includes the reaction of 3-amino-4-ethoxybenzoic acid with 2-cyanoethyl and 2-hydroxyethyl amines under controlled conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyanoethyl or hydroxyethyl groups are replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- stands out due to its unique combination of functional groups. Similar compounds include:
N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.
N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-methylphenyl)acetamide: The presence of a methyl group instead of an ethoxy group also influences its behavior in chemical reactions.
These structural differences highlight the uniqueness of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- and its specific applications in scientific research.
Propriétés
Numéro CAS |
22636-29-9 |
|---|---|
Formule moléculaire |
C15H21N3O3 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3/c1-3-21-15-6-5-13(17-12(2)20)11-14(15)18(9-10-19)8-4-7-16/h5-6,11,19H,3-4,8-10H2,1-2H3,(H,17,20) |
Clé InChI |
RMCDTZNXPUSKTQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)NC(=O)C)N(CCC#N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


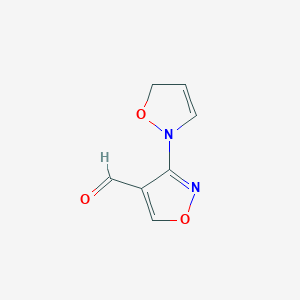
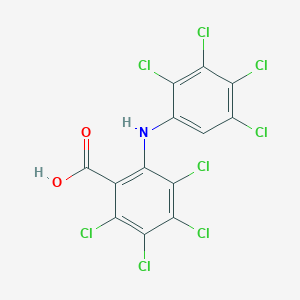

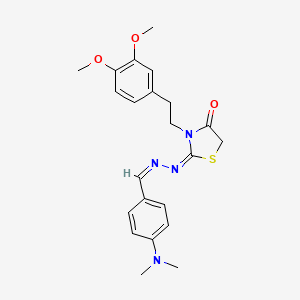
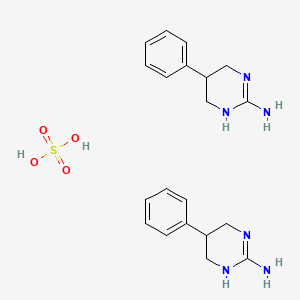

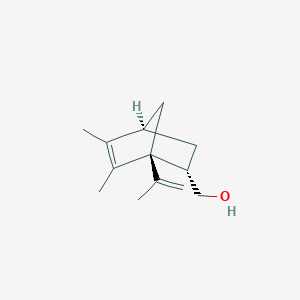

![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
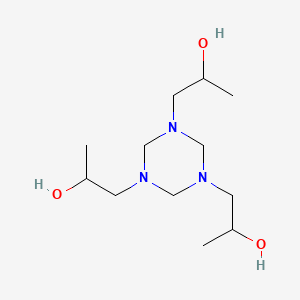
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
